molecular formula C8H6BrN3O2 B2495100 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1795232-59-5

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B2495100
CAS No.: 1795232-59-5
M. Wt: 256.059
InChI Key: HRKNVEBXWJDVFK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a brominated triazolopyridine derivative characterized by a fused triazole-pyridine core. Its molecular formula is C₉H₇BrN₃O₂, with a molecular weight of 278.08 g/mol. The bromine atom at position 2 and the methyl ester group at position 6 confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKNVEBXWJDVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction is carried out in dry toluene at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Reaction Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

Scientific Research Applications

Antimicrobial Activity

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of triazolo compounds exhibit activity against various bacterial strains. For instance, a study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Anticancer Properties

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Pesticide Development

The compound's unique structure allows it to act as a potential pesticide. Research indicates that triazole derivatives can inhibit fungal growth effectively. This compound has been tested against several phytopathogenic fungi with positive results, making it a candidate for developing new fungicides .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectivenessReference
AntibacterialStaphylococcus aureusInhibition
AntibacterialEscherichia coliInhibition
AnticancerMCF-7 (breast cancer)Apoptosis Induction
AnticancerHeLa (cervical cancer)Cell Cycle Arrest
FungicidalVarious phytopathogenic fungiEffective

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a reduction of cell viability by approximately 70% after 48 hours. Flow cytometry analyses confirmed an increase in early apoptotic cells following treatment .

Mechanism of Action

The mechanism of action of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with various enzymes and receptors, modulating their activity. For example, it has been shown to act as an inverse agonist for RORγt and as an inhibitor for JAK1 and JAK2 . These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical profiles of triazolopyridines are highly sensitive to substituent modifications. Below is a comparative analysis of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate with structurally related analogs:

Compound Name Structural Features Biological Activity/Applications Key References
This compound Bromo (C2), methyl ester (C6) Kinase inhibition (potential), synthetic intermediate
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Ethyl ester (C6) JAK1/JAK2 kinase inhibition (IC₅₀: 14.5 μM)
Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Chloro (C2) Antimicrobial (inferred from analogs)
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Amino (C2), ethyl ester (C6) Antitumor activity
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Bromo (C6), no ester Lower solubility, base for further derivatization
Key Observations:
  • Ester Group Impact : The methyl ester in the target compound offers intermediate lipophilicity compared to ethyl esters, balancing solubility and membrane permeability .
  • Amino vs. Bromo: Amino-substituted analogs (e.g., ethyl 2-amino variant) exhibit antitumor activity, whereas bromo derivatives are more commonly used as synthetic intermediates or kinase inhibitors .

Physicochemical Properties

  • Solubility: The methyl ester group improves solubility in organic solvents compared to non-esterified bromo analogs (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyridine) .
  • Thermal Stability : Triazolopyridines with ester groups exhibit enhanced thermal stability, making them suitable for polymer applications .

Biological Activity

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H6_6BrN3_3O2_2
  • Molecular Weight : 256.056 g/mol
  • Density : 1.8 ± 0.1 g/cm³
  • LogP : 2.09 (indicating moderate lipophilicity)

This compound is structurally related to various triazole compounds known for their diverse biological activities. Specifically, it has been noted for its ability to inhibit AXL receptor tyrosine kinase, a protein implicated in various cancers and proliferative conditions. This inhibition could potentially lead to reduced tumor growth and metastasis in cancer models .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation. For instance:

  • Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial effects. Preliminary data suggest that this compound exhibits activity against a range of bacterial strains and fungi.

  • Research Findings : In vitro tests demonstrated that the compound inhibited the growth of several pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeatureImportance
Bromine SubstitutionEnhances lipophilicity and may influence receptor binding affinity
Triazole RingContributes to the compound's ability to interact with biological targets
Carboxylate GroupPotentially involved in hydrogen bonding with target proteins

Toxicological Profile

While the biological activities are promising, it is essential to assess the safety profile of this compound:

  • Toxicity Studies : Preliminary toxicity assessments indicate that at therapeutic doses, the compound does not exhibit significant cytotoxicity towards normal human cells. However, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What spectroscopic methods are used to confirm the structural integrity of Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural confirmation. For example:

  • 1H NMR identifies proton environments, such as the methyl ester group (δ ~3.9 ppm) and aromatic protons.
  • 13C NMR confirms carbonyl carbons (e.g., ester at ~165 ppm) and bromine-substituted carbons.
  • IR detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are common synthetic routes to prepare this compound?

A typical approach involves:

Cyclization : Reacting a triazole precursor with a brominated pyridine derivative.

Esterification : Introducing the methyl carboxylate group via nucleophilic substitution or coupling.

Bromination : Electrophilic bromination at the 2-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .

Q. What functional groups in this compound influence its reactivity?

  • Bromine : Acts as a leaving group in nucleophilic substitutions.
  • Methyl ester : Participates in hydrolysis to carboxylic acids or transesterification.
  • Triazole ring : Enhances π-π stacking and hydrogen-bonding interactions in biological systems .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

Regioselective bromination at the 2-position is influenced by:

  • Electron-donating/withdrawing groups : Direct bromine to specific positions via electronic effects.
  • Catalytic systems : Use Lewis acids (e.g., FeCl₃) to stabilize transition states.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor desired regiochemistry .

Q. What role does this compound play in medicinal chemistry research?

It serves as a precursor for anticancer agents. For example:

  • Vactosertib : A triazolopyridine derivative inhibits TGF-β signaling by targeting ALK5 kinase .
  • Antifungal activity : Structural analogs exhibit activity via cytochrome P450 inhibition .

Q. How do computational models aid in optimizing its bioactivity?

  • Docking studies : Predict binding affinity to targets (e.g., kinases).
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., bromine position) with potency .

Q. What contradictions exist in literature regarding its synthesis?

  • Method A : A tandem reaction in DMF/K₂CO₃ yields 76% purity .
  • Method B : Alternative routes report lower yields (50–60%) due to competing side reactions .
    Resolution requires optimizing reaction time and temperature .

Q. How stable is this compound under varying storage conditions?

  • Thermal stability : Decomposes above 150°C (DSC data).
  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture : Hydrolysis of the ester group occurs in aqueous acidic/basic conditions .

Q. What analytical techniques validate its purity for biological assays?

  • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 284.01) .

Q. How does methylation at the 6-position affect its pharmacological profile?

  • Enhanced lipophilicity : Improves blood-brain barrier penetration.
  • Metabolic stability : Resists esterase-mediated hydrolysis compared to ethyl analogs .

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